4-Bromo-1-methyl-1H-1,2,3-benzotriazole 4-Bromo-1-methyl-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 1378259-89-2
VCID: VC4893776
InChI: InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
SMILES: CN1C2=C(C(=CC=C2)Br)N=N1
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05

4-Bromo-1-methyl-1H-1,2,3-benzotriazole

CAS No.: 1378259-89-2

Cat. No.: VC4893776

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05

* For research use only. Not for human or veterinary use.

4-Bromo-1-methyl-1H-1,2,3-benzotriazole - 1378259-89-2

Specification

CAS No. 1378259-89-2
Molecular Formula C7H6BrN3
Molecular Weight 212.05
IUPAC Name 4-bromo-1-methylbenzotriazole
Standard InChI InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
Standard InChI Key RIFALXBGBJHMER-UHFFFAOYSA-N
SMILES CN1C2=C(C(=CC=C2)Br)N=N1

Introduction

Chemical Identity and Structural Features

4-Bromo-1-methyl-1H-1,2,3-benzotriazole belongs to the benzotriazole family, characterized by a fused benzene and triazole ring system. The bromine atom at the 4-position and the methyl group at the 1-position contribute to its distinct reactivity and stability . Key identifiers include:

PropertyValue
CAS Number1378259-89-2
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
IUPAC Name4-Bromo-1-methyl-1H-1,2,3-benzotriazole
Purity≥95% (HPLC)
Storage ConditionsRoom temperature, inert atmosphere

The compound’s structure has been confirmed via spectroscopic methods, including ¹H-NMR and IR spectroscopy, which identify characteristic peaks such as C-Br stretches near 533 cm⁻¹.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-1-methyl-1H-1,2,3-benzotriazole typically involves bromination of 1-methyl-1H-benzotriazole using N-bromosuccinimide (NBS) under controlled conditions . Key steps include:

  • Bromination: NBS in dichloromethane at 0–25°C selectively introduces bromine at the 4-position.

  • Purification: Column chromatography or recrystallization in ethyl acetate/hexane mixtures yields >95% purity .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems optimize parameters such as temperature and reaction time, achieving consistent batch quality .

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: 95–98°C

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and slightly soluble in chloroform .

  • Spectroscopic Data:

    • ¹H-NMR (400 MHz, CDCl₃): δ 2.55 ppm (s, 3H, CH₃), 7.45–8.10 ppm (m, 4H, aromatic) .

    • IR (KBr): 533 cm⁻¹ (C-Br), 1,450 cm⁻¹ (C-N).

Stability and Reactivity

The compound is stable under inert conditions but sensitive to prolonged exposure to light and moisture. Its bromine substituent enables participation in cross-coupling reactions, facilitating derivatization .

Biological Activities and Applications

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Preliminary assays reveal inhibitory effects against HER2-positive breast cancer cells (IC₅₀: 6.6–9.7 μM), attributed to interactions with tyrosine kinase pathways .

Material Science Applications

The compound serves as a corrosion inhibitor in coatings and stabilizes polymers against UV degradation .

Recent Research and Innovations

Structural Modifications

Recent studies focus on Pd-catalyzed cross-couplings to synthesize derivatives with enhanced bioactivity. For example, Suzuki-Miyaura reactions yield aryl-substituted analogs with improved anticancer profiles .

Drug Delivery Systems

Nanoparticle formulations incorporating 4-bromo-1-methyl-1H-1,2,3-benzotriazole show promise in targeted therapy, reducing off-target effects in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator